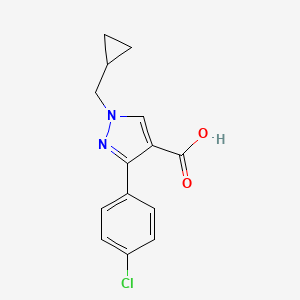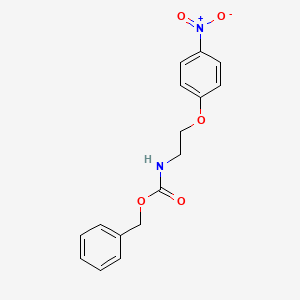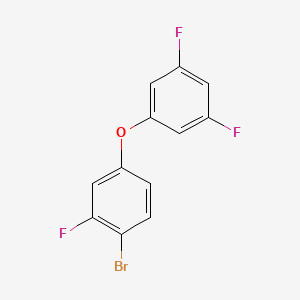
1-(4-Bromo-3-fluorophenoxy)-3,5-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-3-fluorophenoxy)-3,5-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, making it a valuable intermediate in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-fluorophenoxy)-3,5-difluorobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 3,5-difluorophenol followed by nucleophilic substitution with 4-bromo-3-fluorophenol. The reaction conditions often include the use of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide to facilitate the halogenation process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions: 1-(4-Bromo-3-fluorophenoxy)-3,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to introduce oxygen-containing functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aniline derivatives, while oxidation can produce phenolic compounds .
科学的研究の応用
1-(4-Bromo-3-fluorophenoxy)-3,5-difluorobenzene has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Medicine: It is a precursor in the synthesis of potential drug candidates for various therapeutic areas.
作用機序
The mechanism of action of 1-(4-Bromo-3-fluorophenoxy)-3,5-difluorobenzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its reactivity and allows it to form stable complexes with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects.
類似化合物との比較
- 1-Bromo-4-fluorobenzene
- 3-(4-Bromo-3-fluorophenoxy)propanenitrile
- 1-(4-Bromo-3-fluorophenoxy)-2-methyl-2-propanol
Comparison: Compared to these similar compounds, 1-(4-Bromo-3-fluorophenoxy)-3,5-difluorobenzene is unique due to the presence of multiple fluorine atoms, which enhance its chemical stability and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile tool in various scientific research applications .
特性
分子式 |
C12H6BrF3O |
|---|---|
分子量 |
303.07 g/mol |
IUPAC名 |
1-bromo-4-(3,5-difluorophenoxy)-2-fluorobenzene |
InChI |
InChI=1S/C12H6BrF3O/c13-11-2-1-9(6-12(11)16)17-10-4-7(14)3-8(15)5-10/h1-6H |
InChIキー |
RIPKKJPVWQCTIY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC2=CC(=CC(=C2)F)F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


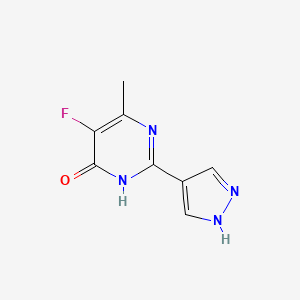
![Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13496820.png)
![tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate](/img/structure/B13496844.png)
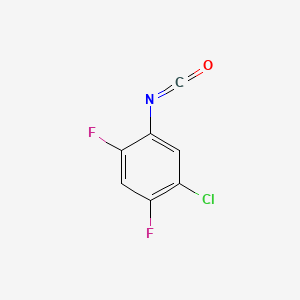

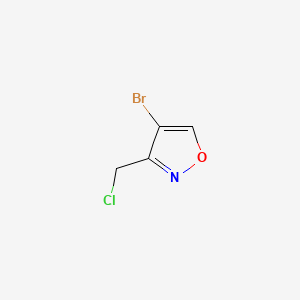
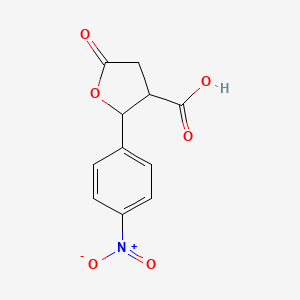
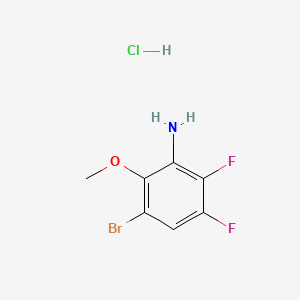


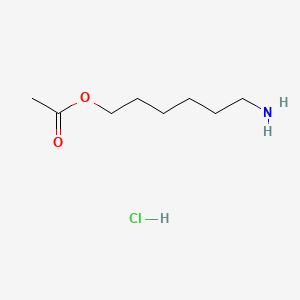
![tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate](/img/structure/B13496900.png)
